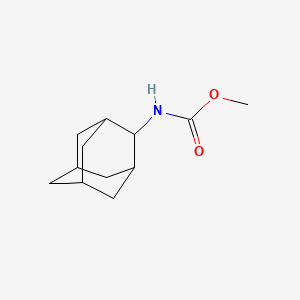![molecular formula C16H22ClNO2 B4409854 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4409854.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine
描述
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine, also known as JNJ-7925476, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound acts as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior.
作用机制
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system. This receptor is involved in the regulation of mood, cognition, and behavior, and has been implicated in the pathogenesis of various neurological disorders. By blocking the activity of the D4 receptor, this compound can modulate the activity of these brain regions and improve cognitive function, reduce impulsivity, and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. It can improve cognitive function by enhancing working memory and attentional set-shifting, reduce impulsivity by decreasing premature responding and delay discounting, and decrease drug-seeking behavior by reducing the reinforcing effects of drugs of abuse. These effects are thought to be mediated by the blockade of the dopamine D4 receptor in the prefrontal cortex and limbic system.
实验室实验的优点和局限性
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine has several advantages for use in lab experiments. It has high purity and yield, making it suitable for use in various assays and animal models. It is also selective for the dopamine D4 receptor, which allows for specific modulation of this receptor without affecting other dopamine receptors. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its duration of action in vivo. Additionally, the effects of this compound may be influenced by factors such as age, sex, and genetic background, which may complicate the interpretation of results.
未来方向
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine. One area of interest is the potential use of this compound in the treatment of substance abuse disorders, particularly in combination with other medications or behavioral therapies. Another area of interest is the development of more selective dopamine D4 receptor antagonists that may have improved efficacy and fewer side effects. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound modulates cognitive function, impulsivity, and drug-seeking behavior in animal models.
科学研究应用
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine has been extensively studied for its potential use in the treatment of various neurological disorders, including schizophrenia, ADHD, and substance abuse disorders. It acts as a selective antagonist of the dopamine D4 receptor, which has been implicated in the pathogenesis of these disorders. Studies have shown that this compound can improve cognitive function, reduce impulsivity, and decrease drug-seeking behavior in animal models of these disorders.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-6-8-18(9-7-11)16(19)13(3)20-14-4-5-15(17)12(2)10-14/h4-5,10-11,13H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXCNCGWDQUNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-5-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4409774.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B4409779.png)
![2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4409784.png)
![(4-{[(3-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4409802.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409810.png)
![4-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409827.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4409842.png)
amine hydrochloride](/img/structure/B4409844.png)
![8-[4-(4-methylpiperazin-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4409849.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B4409856.png)
![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4409868.png)

![N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4409874.png)